3-Azaspiro(5.5)undecane hydrochloride

Description

Overview of Azaspirane Compounds and Spirocyclic Frameworks

Spirocyclic compounds are a class of organic molecules characterized by a unique structural feature: two rings connected by a single, shared carbon atom, known as the spiro atom. nih.gov This arrangement confers a distinct three-dimensional geometry upon the molecule. nih.gov Unlike flat, aromatic systems, the spirocyclic framework provides a rigid yet conformationally adaptable scaffold. nih.gov This three-dimensionality is a highly sought-after trait in medicinal chemistry, as it allows for the precise spatial orientation of functional groups, potentially leading to enhanced interactions with biological targets like proteins and enzymes. nih.govmdpi.com

Azaspiranes are a specific subclass of spirocyclic compounds that incorporate a nitrogen atom within one or both of the rings. The presence of the nitrogen atom can influence the compound's basicity, solubility, and its ability to form hydrogen bonds, all of which are critical properties for biological activity. cymitquimica.com A notable example of a bioactive azaspirane is Atiprimod, a compound that has been investigated for its anti-inflammatory, anti-angiogenic, and antitumor activities. medchemexpress.comnih.gov Research has shown that azaspirane-based compounds can act as inhibitors of various tyrosine kinases, which are crucial signaling proteins often implicated in diseases like cancer. nih.govresearchgate.net The development of synthetic methods to create diverse spirocyclic and azaspirane frameworks is an active area of research, with techniques like photocatalysis and electrocatalysis emerging as efficient and green approaches. sioc-journal.cn

Significance of 3-Azaspiro[5.5]undecane in Chemical Research

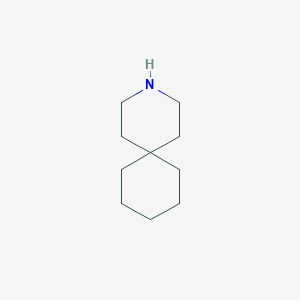

3-Azaspiro[5.5]undecane, with its piperidine (B6355638) ring spiro-fused to a cyclohexane (B81311) ring, represents a fundamental scaffold within the azaspirane family. ontosight.ai Its significance in chemical research stems primarily from its role as a versatile building block for the synthesis of more complex molecules with potential biological activities. semanticscholar.org The rigid, yet three-dimensional, structure of the 3-azaspiro[5.5]undecane core allows for the introduction of various substituents, leading to the creation of libraries of novel compounds for screening in drug discovery programs.

Derivatives of 3-azaspiro[5.5]undecane have been explored for a range of potential applications in medicinal chemistry. For instance, the hydrochloride salt of 3-Azaspiro[5.5]undecane has been identified as an inhibitor of the M2 protein of the influenza A virus. medchemexpress.com Furthermore, derivatives incorporating additional functional groups, such as diones (e.g., 3-Azaspiro[5.5]undecane-2,4-dione), are of significant interest. cymitquimica.com These dione (B5365651) derivatives serve as key intermediates in the synthesis of other compounds and have been investigated for their own biological properties. cymitquimica.com The synthesis of various substituted 3-azaspiro[5.5]undecane derivatives is an ongoing area of research, with methods being developed to create novel compounds for evaluation as potential therapeutic agents. researchgate.netepa.govsciforum.net The core structure is also a key component in the development of kinase inhibitors, which are a major focus in cancer research. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

3-azaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-4-10(5-3-1)6-8-11-9-7-10/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZKZVQBLDHKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347214 | |

| Record name | 3-Azaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-01-5, 180-44-9 | |

| Record name | 3-Azaspiro(5.5)undecane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-azaspiro[5.5]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Azaspiro 5.5 Undecane and Its Derivatives

General Strategies for Spirocyclic Core Formation

The construction of the spirocyclic framework is the cornerstone of synthesizing 3-azaspiro[5.5]undecane derivatives. General strategies often involve the formation of the two rings around a central, shared spiro-carbon atom.

A prominent strategy for forming the azaspirocyclic core involves intramolecular cyclization reactions where a nitrogen-containing functional group is a key participant. These reactions create the heterocyclic ring by forming a new carbon-nitrogen bond.

One advanced method is the mercury triflate-catalyzed cycloisomerization. smolecule.com This approach utilizes linear amino ynone substrates, which, in the presence of a catalytic amount of mercury triflate, undergo an intramolecular oxymercuration of the alkyne, followed by a nucleophilic attack from the nitrogen atom to construct the spirocyclic system in a single step. smolecule.com Another powerful technique is a tandem conjugate addition/dipolar cycloaddition cascade. In this method, the conjugate addition of an oxime to a diene generates a temporary nitrone intermediate, which then undergoes an intramolecular dipolar cycloaddition to form a bicyclic system that can be reductively cleaved to yield the desired azaspiro[5.5]undecane core. acs.org Lewis acid-promoted spiroannulation of bis-acetals also represents a viable pathway for stereoselective synthesis of spiro[5.5]undecane systems. banglajol.info

A classical and versatile approach to the 3-azaspiro[5.5]undecane framework involves the condensation of amines with suitable ketones or aldehydes. ontosight.ai This method typically proceeds through the formation of an imine or enamine intermediate, which then undergoes an intramolecular cyclization to forge the spirocyclic structure. organic-chemistry.org The reaction of a diketone with an amine, for example, can lead directly to the formation of the spirocycle. The efficiency and outcome of this strategy are often influenced by reaction conditions, such as the choice of catalyst (acidic or basic) and solvent.

Specific Synthetic Approaches for 3-Azaspiro[5.5]undecane

Beyond general strategies, several specific methods have been developed and optimized for the synthesis of 3-azaspiro[5.5]undecane and its functionalized analogues.

Reductive amination is a highly reliable method for introducing substituents onto the nitrogen atom of the azaspiro[5.5]undecane core or for its formation. smolecule.com This methodology typically involves the reaction of a ketone or aldehyde precursor with an amine to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). smolecule.comnih.gov For instance, the incorporation of a methylamino group can be achieved by reacting a carbonyl precursor with methylamine, followed by reduction. smolecule.com This approach is widely used for the functionalization of the diazaspiro core, where a free amine at position 9 can be reacted with various aldehydes and ketones to produce a library of substituted compounds. nih.gov

Quaternization involves the alkylation of the tertiary nitrogen atom within the 3-azaspiro[5.5]undecane ring, leading to the formation of a quaternary ammonium (B1175870) salt. google.commdpi.com This reaction typically occurs through a nucleophilic attack by the nitrogen's lone pair of electrons on an alkyl halide (e.g., methyl iodide) or another suitable electrophile. smolecule.commdpi.com The resulting quaternary salts can exhibit different biological properties compared to the parent tertiary amine and are a common derivatization strategy in medicinal chemistry. bohrium.com The reaction of 2,4-di-tert-butyl-6-dimethylaminomethylphenol with alkyl halides, for example, shows that such reactions can lead to quaternization products alongside their hydrohalides. researchgate.net

The synthesis of functionalized 3-azaspiro[5.5]undecane derivatives often requires multi-step reaction sequences, allowing for the construction of complex molecular architectures.

One well-documented multi-step synthesis produces 3-azaspiro[5.5]undecane-2,4-dione. This process begins with the reaction of cyclohexanone (B45756) with methyl or ethyl cyanoacetate (B8463686) in the presence of ammonia (B1221849) to form 1,1-cyclohexyl dicyano acid amide. This intermediate is then subjected to acidic hydrolysis using sulfuric acid, followed by thermal cyclization at high temperatures (160–185°C) to yield the target dione (B5365651).

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | Cyclohexanone, Methyl/Ethyl Cyanoacetate | Ammonia, Methanol/Ethanol (B145695), -10°C to 25°C, 48h | 1,1-Cyclohexyl Dicyano Acid Amide | ~95% | |

| 2 | 1,1-Cyclohexyl Dicyano Acid Amide | Sulfuric Acid, 100-160°C | 1,1-Cyclohexanediacetic Acid | - | |

| 3 | 1,1-Cyclohexanediacetic Acid | Heat, 160-185°C | 3-Azaspiro[5.5]undecane-2,4-dione | - |

Another intricate multi-step approach involves the sequential reaction of cyclohexanone, malononitrile (B47326), and the malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). sciforum.net This reaction, conducted in ethanol with a base like potassium hydroxide (B78521) or sodium ethoxide, followed by acidification, produces 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with good yields. sciforum.net

| Method | Base | Conditions | Product | Yield | Reference |

| a | Potassium Hydroxide (KOH) | Ethanol, then conc. HCl | 4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile | 66% | sciforum.net |

| b | Sodium Ethoxide (EtONa) | Absolute Ethanol, then conc. HCl | 4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile | 74% | sciforum.net |

A third versatile method is the Robinson annulation. This involves treating appropriate 4-carboxaldehydes with methyl vinyl ketone to generate 3-heterospiro[5.5]undec-7-en-9-ones. semanticscholar.org Subsequent hydrogenation of the enone intermediate over a palladium on carbon (Pd/C) catalyst yields the saturated 3-azaspiro[5.5]undecan-9-one derivatives. semanticscholar.org

| Step | Description | Reagents | Product | Yield | Reference |

| 1 | Robinson Annelation | 4-Carboxaldehyde, Methyl Vinyl Ketone | 3-Heterospiro[5.5]undec-7-en-9-one | - | semanticscholar.org |

| 2 | Hydrogenation | H₂, Pd/C, EtOAc, 4.5 bar | 3-Azaspiro[5.5]undecan-9-one | 84-91% | semanticscholar.org |

Finally, a direct approach to a dione derivative involves heating 4-carbomethoxycyclohexane-1,1-diacetic acid anhydride (B1165640) with a concentrated aqueous ammonia solution to 200°C, which forms 9-carbomethoxy-3-azaspiro[5.5]undecane-2,4-dione. prepchem.com

Tandem Conjugate Addition/Dipolar Cycloaddition Cascades

A highly effective strategy for assembling the azaspiro[5.5]undecane framework involves a tandem cascade sequence initiated by a conjugate addition, followed by an intramolecular 1,3-dipolar cycloaddition. arkat-usa.org This approach offers a rapid increase in molecular complexity from relatively simple starting materials. arkat-usa.org

The process typically begins with the conjugate addition of an oxime to an electron-deficient diene, such as 2,3-bis(phenylsulfonyl)-1,3-butadiene (B14421616). nih.govacs.org This initial step generates a transient nitrone intermediate. arkat-usa.orgnih.gov The nitrone then immediately participates in an intramolecular [3+2] dipolar cycloaddition. nih.govacs.org This cycloaddition is highly regioselective, leading to the formation of a complex bicyclic isoxazolidine (B1194047) (an oxa-azanorbornane system). arkat-usa.orgnih.gov The stereochemical outcome of the initial conjugate addition is often controlled by A(1,3)-strain, favoring an axial attack by the nucleophile. nih.govacs.org

The final step in forming the core azaspirocycle is the reductive cleavage of the nitrogen-oxygen bond within the isoxazolidine cycloadduct. nih.govacs.org This is commonly achieved using reagents like 5% sodium-mercury amalgam (Na/Hg) or Raney Nickel (Raney-Ni), which cleaves the N-O bond to furnish the desired functionalized azaspiro[5.5]undecane ring system. arkat-usa.orgnih.govacs.org This tandem strategy has proven to be a versatile and efficient entry point to 2,2-disubstituted piperidone systems, which are valuable intermediates. iupac.org

Application to Histrionicotoxin (B1235042) Alkaloid Synthesis

The tandem conjugate addition/dipolar cycloaddition cascade has been successfully applied to the total synthesis of histrionicotoxin (HTX) alkaloids, a class of neurotoxic compounds isolated from the skin of dendrobatid frogs. iupac.org These alkaloids are characterized by their unique azaspiro[5.5]undecane core. iupac.org

In a formal total synthesis of (±)-perhydrohistrionicotoxin, a key azaspiro[5.5]undecane intermediate was synthesized using this cascade reaction. nih.govacs.org The reaction of 2-butyl-3-(methoxymethoxy)cyclohexanone oxime with 2,3-bis(phenylsulfonyl)-1,3-butadiene yields a bicyclic isoxazolidine, which upon reductive N-O bond cleavage, provides the core azaspirocyclic structure. nih.govacs.org This scaffold contains the necessary functionality for elaboration into the final natural product. nih.govacs.org

Similarly, this methodology was employed in an efficient, stereocontrolled route to (±)-2,7,8-epi-perhydrohistrionicotoxin. nih.govacs.org The synthesis began with the elaboration of a substituted cyclohexanone oxime, which underwent the key cascade reaction. The resulting azaspirocycle was then converted in five additional steps to the target epi-perhydrohistrionicotoxin molecule. nih.govacs.org The strategic use of this cascade reaction provided a powerful tool for constructing the complex architecture of these alkaloids. iupac.org A gram-scale synthesis of perhydrohistrionicotoxin (B1200193) has also been achieved, demonstrating the robustness of the intramolecular nitrone dipolar cycloaddition approach. acs.org

Base-Promoted Double Michael Addition for Diazaspiro[5.5]undecane Derivatives

A distinct but related spirocyclic system, the diazaspiro[5.5]undecane skeleton, can be synthesized through a base-promoted [5+1] double Michael addition. researchgate.netarabjchem.org This methodology provides a stereoselective route to 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones from readily available starting materials. researchgate.netresearchgate.net

The reaction involves the cascade cyclization of a Michael donor, such as N,N-dimethylbarbituric acid, with a diaryldivinylketone (a dienone) as the Michael acceptor. researchgate.netresearchgate.net The process is typically promoted by a base like diethylamine (B46881) at ambient temperature. researchgate.net This approach is highly efficient, furnishing the desired diazaspiro[5.5]undecane derivatives in excellent yields, often up to 98%. researchgate.net The methodology is tolerant of a range of symmetric and non-symmetric divinylketones bearing various aryl and heteroaryl substituents. researchgate.net

X-ray crystallographic studies of the products reveal that the cyclohexanone ring of the spirocycle preferentially adopts a chair conformation. researchgate.net The crystal packing is influenced by intermolecular hydrogen bonding and other non-covalent interactions. researchgate.net

| Michael Donor | Michael Acceptor | Base | Product | Yield |

| N,N-Dimethylbarbituric Acid | Diarylideneacetone Derivatives | Diethylamine | 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivatives | Up to 98% researchgate.net |

Synthesis from Cyclohexanone and Malononitrile Derivatives

A versatile method for constructing highly functionalized 3-azaspiro[5.5]undecane derivatives involves the reaction of cyclohexanone with malononitrile or its derivatives. sciforum.netepa.govscispace.com

Using Malononitrile Dimer

One approach utilizes malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) as a key reagent. sciforum.net In a sequential, one-pot reaction, cyclohexanone and malononitrile are first reacted in the presence of a base like potassium hydroxide (KOH) or sodium ethoxide (EtONa) in ethanol. sciforum.net The resulting intermediate is then treated with a solution of malononitrile dimer. sciforum.net After acidification, this procedure yields 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with good yields. sciforum.net

| Base | Yield |

| KOH | 66% sciforum.net |

| EtONa | 74% sciforum.net |

This method provides a convenient pathway to a densely functionalized 3-azaspiro[5.5]undecane core, which can serve as a precursor for more complex structures. sciforum.net

Reaction with Primary Amines and Formaldehyde (B43269)

The 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile synthesized via the malononitrile dimer method can be further elaborated. sciforum.net It reacts with primary amines and an excess of formaldehyde in an aminomethylation reaction. sciforum.netscispace.com This subsequent transformation does not alter the core spiro[5.5]undecane structure but instead builds a new bicyclo[3.3.1]nonane system fused to it, resulting in novel 2-(dicyanomethylene)-3,7-diazaspiro[bicyclo[3.3.1]non-3-ene-9,1'-cyclohexane]-1,5-dicarbonitrile derivatives. sciforum.netscispace.com

Rhodium(II)-Catalyzed Denitrogenative Intramolecular Transannulation

Rhodium(II) catalysis offers a modern and powerful method for the synthesis of heterocyclic compounds through denitrogenative reactions of 1,2,3-triazoles. mq.edu.ausci-hub.se This strategy can be adapted to create spirocyclic systems, representing a potential route to 3-azaspiro[5.5]undecane derivatives. The core of this methodology is the generation of a rhodium-carbenoid intermediate from a 1-sulfonyl-1,2,3-triazole upon nitrogen extrusion. acs.org

In an intramolecular context, a 1,2,3-triazole can be tethered to a suitable precursor of the second ring, such as an allyl or propargyl group. acs.org Upon treatment with a rhodium(II) catalyst like rhodium(II) acetate (B1210297), the triazole undergoes denitrogenation to form a rhodium carbene. acs.org This highly reactive intermediate can then undergo an intramolecular cyclization. For instance, nucleophilic attack by a tethered ether or thioether can form an onium ylide, which subsequently rearranges via a nih.govresearchgate.net-sigmatropic shift to yield highly substituted five-membered heterocycles. acs.org

While direct synthesis of the 3-azaspiro[5.5]undecane system using this specific intramolecular transannulation has not been explicitly detailed, the principles of the reaction are applicable. By designing a substrate where a 1,2,3-triazole is appropriately tethered to a cyclohexyl moiety, an intramolecular Rh(II)-catalyzed denitrogenative annulation could foreseeably be employed to construct the spirocyclic piperidine (B6355638) ring. The versatility of rhodium-catalyzed transannulations has been demonstrated in the synthesis of various fused and spirocyclic thiophenes and tetrahydroisoquinolines, highlighting the potential of this approach for accessing complex molecular architectures. mq.edu.aunih.gov

Enantioselective Synthesis of Azaspiro[5.5]undecane Architectures

The demand for enantiomerically pure spirocyclic compounds has driven the development of sophisticated asymmetric synthetic methods. These approaches allow for the precise control of stereochemistry at the spirocyclic center and other chiral carbons within the molecule.

Asymmetric Dearomative Formal [4+2] Cycloadditions

A notable advancement in the synthesis of chiral azaspiro[5.5]undecane frameworks involves an asymmetric dearomative formal [4+2] cycloaddition. This method, developed by Chen and coworkers, utilizes the reaction between activated N,4-dialkylpyridinium salts and acyclic α,β-unsaturated ketones. acs.orgnih.gov The reaction is catalyzed by a cinchona-derived primary amine, which facilitates a cascade iminium ion-enamine catalysis. acs.orgnih.govmdpi.com

This process is believed to proceed through the formation of a dienamine intermediate from the N,4-dialkylpyridinium salt under mild basic conditions. This dienamine then undergoes an enantioselective Michael-type addition to the enone, which is activated by the chiral amine catalyst to form an iminium ion. nih.gov A subsequent intramolecular cyclization and hydrolysis yield the desired azaspiro[5.5]undecane architecture with high levels of diastereoselectivity and enantioselectivity. acs.orgnih.gov The optimized conditions for this transformation involve using a specific cinchona-derived amine catalyst in conjunction with a mandelic acid co-catalyst and a base like sodium acetate in a solvent such as chloroform (B151607) at elevated temperatures. mdpi.com

| Catalyst System | Reactants | Conditions | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Cinchona-derived amine C2 (20 mol%), Mandelic acid A1 (40 mol%), Sodium acetate (1.2 equiv) | Activated N-(3-nitrobenzyl)-4-methylpyridinium salt, β-aryl enone | Chloroform, 60 °C | 94% | >19:1 | 95% |

Catalytic Enantioselective Decarboxylative Aldol (B89426) Cyclization

Another powerful strategy for constructing chiral spirocycles is the catalytic enantioselective decarboxylative aldol cyclization. Stoltz and coworkers have reported a palladium-catalyzed method that transforms racemic allyl β-ketoesters containing a pendant aldehyde into enantioenriched spirocyclic β-hydroxy ketones. rsc.orgrsc.org This transformation is a key step in the formal synthesis of natural products like (–)-isonitramine. rsc.orgrsc.org

The catalytic cycle is proposed to start with the palladium(0)-mediated deallylation of the β-ketoester to form a palladium(II) enolate. rsc.org This chiral enolate then undergoes an intramolecular aldol cyclization with the pendant aldehyde, which sets the stereochemistry at the newly formed quaternary spiro center. rsc.org The reaction conditions have been optimized to use a palladium acetate catalyst with a chiral phosphine (B1218219) ligand, such as (S)-t-Bu-PHOX, in the presence of a Brønsted acid like 3,5-dimethylphenol (B42653). rsc.org

| Catalyst System | Substrate | Conditions | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Pd(OAc)2 (10 mol%), (S)-t-Bu-PHOX (12 mol%), 3,5-dimethylphenol (1.2 equiv) | Allyl 2-(3-oxopropyl)-1-oxo-cyclohexane-2-carboxylate | 1,4-Dioxane, 40 °C | 90% | 85:15 | 85% (major diastereomer) |

Carbohydrate-Based Chiral Pool Synthesis

The use of readily available chiral starting materials, such as carbohydrates, provides an alternative and effective approach to enantiomerically pure complex molecules. A stereocontrolled synthesis of the 1-azaspiro[5.5]undecane ring system, a core structure of histrionicotoxin alkaloids, has been achieved starting from D-glucose. clockss.orgacs.orgacs.org

This "chiron approach" utilizes the inherent chirality of D-glucose to construct the target molecule through a series of stereoselective transformations. clockss.org Key steps in this synthesis include the addition of an organometallic reagent to a sugar-derived intermediate followed by ring-closing metathesis (RCM). One reported strategy involves a zinc-mediated domino elimination–alkylation of a methyl 5-iodopentofuranoside derivative, followed by RCM to construct the carbocyclic ring. clockss.orgacs.org This multi-step synthesis demonstrates the utility of the chiral pool strategy in accessing complex, enantiopure azaspirocyclic structures. clockss.org

Synthesis of Substituted 3-Azaspiro[5.5]undecane Derivatives

The synthesis of specific derivatives of 3-azaspiro[5.5]undecane is crucial for various applications, including their use as intermediates in the preparation of more complex molecules.

3-Azaspiro(5.5)undecane Hydrochloride

The hydrochloride salt of 3-azaspiro[5.5]undecane is a common form of this compound. While direct, detailed synthetic procedures are not extensively published, its preparation can be inferred from related syntheses. A plausible route involves the creation of a protected 3-azaspiro[5.5]undecane derivative, followed by deprotection and salt formation. For instance, the synthesis of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate has been reported. google.com This intermediate could undergo reduction of the ketone and subsequent removal of the Boc protecting group under acidic conditions, which would directly yield the hydrochloride salt. Another related synthesis involves the hydrolysis of 9,9-dipropyl-1,5-dicyano-3-azaspiro[5.5]undecane-2,4-dione using a mixture of hydrochloric acid, acetic acid, and water, which after workup yields a diacetic acid derivative. prepchem.com A similar hydrolysis of an unsubstituted dicyano dione precursor followed by decarboxylation could potentially lead to 3-azaspiro[5.5]undecane, which can then be converted to its hydrochloride salt.

6-Azaspiro[5.5]undecan-6-ium bromide

6-Azaspiro[5.5]undecan-6-ium bromide is a spirocyclic quaternary ammonium salt. Its synthesis is achieved through a straightforward nucleophilic substitution reaction. The reaction involves treating piperidine with 1,5-dibromopentane. mdpi.comresearchgate.netnih.gov This process, known as cyclo-quaternization, results in the formation of the spirocyclic structure with the nitrogen atom of the piperidine ring becoming the quaternary ammonium center. The reaction is typically carried out in a solvent such as acetonitrile (B52724) with a base like potassium carbonate to neutralize the hydrogen bromide formed during the reaction. ethz.ch

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Piperidine | 1,5-Dibromopentane | Potassium Carbonate | Acetonitrile | 6-Azaspiro[5.5]undecan-6-ium bromide |

3-Azaspiro[5.5]undecane-2,4-dione Derivatives

The synthesis of 3-azaspiro[5.5]undecane-2,4-dione and its derivatives is of significant interest due to their application as precursors in medicinal chemistry, notably in the synthesis of the anticonvulsant drug Gabapentin. The core structure is typically formed through cyclization reactions. One common method involves the condensation of carboxylic acid derivatives, such as 4-carbomethoxycyclohexane-1,1-diacetic acid anhydride, with a nitrogen source like concentrated aqueous ammonia. This reaction is generally carried out at elevated temperatures, around 200°C, to drive the cyclization and formation of the dione structure. prepchem.com

Another approach to synthesizing the parent 3-azaspiro[5.5]undecane-2,4-dione involves the reaction of cyclohexanone with malononitrile in the presence of a base such as potassium hydroxide or sodium ethylate. This is followed by acid-catalyzed hydrolysis of the resulting dicyano intermediate to form a diaminoformyl derivative, which can then be further processed.

Furthermore, N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione has been utilized as a key reagent in peptide synthesis. This is achieved by activating the carboxylic acid group of N-protected amino acids with the N-hydroxy derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting activated esters readily condense with other amino acids to form dipeptides without significant loss of enantiomeric purity. A notable reagent derived from this scaffold is 3-azaspiro nih.govnih.govundecan-2,4-dioxo-3-yl diphenyl phosphate (B84403) (ASUD-diphenyl phosphate), synthesized by reacting N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione with diphenyl chlorophosphate. This reagent facilitates the formation of active esters of N-protected amino acids under mild conditions.

Table 1: Synthetic Methodologies for 3-Azaspiro[5.5]undecane-2,4-dione Derivatives

| Derivative | Starting Materials | Key Reagents/Conditions | Application |

|---|---|---|---|

| 9-Carbomethoxy-3-azaspiro[5.5]undecane-2,4-dione | 4-Carbomethoxycyclohexane-1,1-diacetic acid anhydride, Concentrated aqueous ammonia | Heat (200°C) | Precursor for further derivatization |

| N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione activated amino acid esters | N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione, N-protected amino acids | Dicyclohexylcarbodiimide (DCC) | Peptide synthesis |

| 3-Azaspiro nih.govnih.govundecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate) | N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione, Diphenyl chlorophosphate | Base, Room temperature | Reagent for peptide synthesis |

9-Methoxy-3-azaspiro[5.5]undecane Hydrochloride

The synthesis of 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride typically involves a multi-step sequence starting from a ketone precursor. A plausible route begins with tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. The ketone can be reduced to the corresponding alcohol using a reducing agent such as sodium borohydride. The resulting hydroxyl group is then methylated to form the methoxy (B1213986) ether. Common methylating agents include methyl iodide in the presence of a base like sodium hydride.

Following the formation of the methoxy group, the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is removed. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid in an organic solvent. The final step involves the formation of the hydrochloride salt by treating the free amine with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or methanol, to precipitate the desired salt.

Table 2: Plausible Synthetic Route for 9-Methoxy-3-azaspiro[5.5]undecane Hydrochloride

| Step | Reaction | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Reduction of Ketone | tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, Sodium borohydride | tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate |

| 2 | Methylation | Methyl iodide, Sodium hydride | tert-Butyl 9-methoxy-3-azaspiro[5.5]undecane-3-carboxylate |

| 3 | Boc Deprotection | Trifluoroacetic acid or Hydrochloric acid | 9-Methoxy-3-azaspiro[5.5]undecane |

| 4 | Salt Formation | Hydrogen chloride (in ether or methanol) | 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride |

3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde

The synthesis of 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde can be achieved from its corresponding 9-oxo precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. The introduction of the formyl group at the 9-position can be accomplished through various organic transformations. One potential method is a one-carbon homologation, such as the Wittig reaction with (methoxymethyl)triphenylphosphonium (B8745145) chloride to form an enol ether, followed by acidic hydrolysis to yield the aldehyde.

Another approach for the formylation of the spirocyclic framework could involve reactions like the Vilsmeier-Haack reaction, although this is more commonly applied to electron-rich aromatic systems. A more direct conversion of the ketone to the aldehyde might involve a multi-step sequence such as conversion to a tosylhydrazone followed by a Shapiro reaction. The synthesis of the ketone precursor, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, has been documented and involves the hydrogenation of benzyl (B1604629) 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate in the presence of a palladium catalyst, followed by protection of the nitrogen with a Boc group using Boc anhydride. acs.org

Table 3: Synthesis of the Precursor for 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde

| Step | Reaction | Starting Material | Key Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Hydrogenolysis and Boc Protection | Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate | Pd/C, H₂, Boc anhydride, K₂CO₃, EtOH/water | tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate |

3-Azaspiro[5.5]undecane-9-methanol (PROTAC Linker)

3-Azaspiro[5.5]undecane-9-methanol is recognized as a valuable linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The rigid, three-dimensional structure of the azaspiro[5.5]undecane scaffold makes it an effective component for controlling the spatial orientation of the two ends of the PROTAC molecule.

The synthesis of 3-azaspiro[5.5]undecane-9-methanol can be envisioned starting from the corresponding 9-oxo or 9-carbaldehyde derivatives. For instance, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate can be reduced to tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate using a suitable reducing agent like sodium borohydride. Subsequent removal of the Boc protecting group under acidic conditions yields the desired 3-azaspiro[5.5]undecane-9-methanol. This linker can then be incorporated into the synthesis of complex PROTAC molecules, such as CW-3308.

Table 4: Synthetic Pathway to 3-Azaspiro[5.5]undecane-9-methanol

| Step | Reaction | Starting Material | Key Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Reduction | tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | Sodium borohydride | tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate |

| 2 | Deprotection | tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate | Trifluoroacetic acid or HCl | 3-Azaspiro[5.5]undecane-9-methanol |

Oxa- and Thia-azaspiro[5.5]undecane Derivatives

The introduction of other heteroatoms such as oxygen (oxa) and sulfur (thia) into the azaspiro[5.5]undecane framework leads to a diverse range of derivatives with interesting properties and potential applications.

Oxa-azaspiro[5.5]undecane Derivatives: The synthesis of the 1-oxa-7-azaspiro[5.5]undecane ring system has been accomplished through a 1,7-hydrogen atom transfer reaction promoted by phosphoramidyl radicals in carbohydrate models. smolecule.com This method involves the generation of N-radicals from dibenzyl phosphoramidate (B1195095) derivatives of C-glycosides using (diacetoxyiodo)benzene (B116549) and iodine. Another approach for the synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives involves the use of a boron chelate complex to facilitate nucleophilic aromatic substitution. These compounds have been explored for their potential antituberculosis activity.

Thia-azaspiro[5.5]undecane Derivatives: An efficient and direct synthesis of 1-thia-5-azaspiro[5.5]undec-2-ene has been reported. semanticscholar.org This method provides a straightforward entry into this class of thia-azaspiro compounds. Additionally, 3-heterospiro[5.5]undecan-9-ones, including the 3-thia derivative, have been synthesized via a Robinson annelation of 4-formyl-4H-tetrahydrothiopyran with methyl vinyl ketone, followed by hydrogenation of the resulting enone. The hydrogenation of the sulfur-containing compound often requires more forcing conditions, such as elevated temperature and longer reaction times, due to the poisoning of the palladium catalyst by the sulfur atom.

Table 5: Synthetic Strategies for Oxa- and Thia-azaspiro[5.5]undecane Derivatives

| Heteroatom(s) | Derivative | Synthetic Method | Key Features |

|---|---|---|---|

| Oxygen | 1-Oxa-7-azaspiro[5.5]undecane | Intramolecular hydrogen abstraction | Utilizes N-radicals in carbohydrate models |

| Oxygen | 1-Oxa-9-azaspiro[5.5]undecane | Nucleophilic aromatic substitution | Boron chelate complex mediated |

| Sulfur | 1-Thia-5-azaspiro[5.5]undec-2-ene | Direct synthesis from acyclic precursors | Efficient and direct route |

| Sulfur | 3-Thiaspiro[5.5]undecan-9-one | Robinson annelation followed by hydrogenation | Requires specific conditions for hydrogenation due to sulfur |

Chemical Reactivity and Transformations of 3 Azaspiro 5.5 Undecane Scaffolds

Nucleophilic Substitution Reactions

The nitrogen atom in the 3-azaspiro[5.5]undecane scaffold is a nucleophilic center and readily participates in substitution reactions. This allows for the introduction of various substituents at the N-3 position, a common strategy for modifying the properties of the molecule.

N-Alkylation: The secondary amine can be alkylated using various alkylating agents. The reaction conditions, such as the choice of base and solvent, can influence the outcome, particularly in complex substrates where multiple reaction sites exist beilstein-journals.org. For instance, N-alkylation can be achieved using propylene (B89431) carbonate, which serves as both a green solvent and reagent, to introduce a 2-hydroxypropyl side chain onto heterocyclic compounds mdpi.com.

N-Acylation: Acylation of the nitrogen atom to form amides is a fundamental transformation. This reaction typically involves treating the 3-azaspiro[5.5]undecane core with acyl chlorides or other activated acyl sources researchgate.net. Chemoselective N-acylation can also be achieved using stable acyl sources like thioesters, often promoted by a base such as cesium carbonate d-nb.infonih.gov.

Substitution with Heteroaromatics: The nucleophilic nitrogen can displace leaving groups on electron-deficient aromatic or heteroaromatic rings. An example includes the reaction of 3-azaspiro[5.5]undecane derivatives with 6-chloropurine (B14466) in the presence of a base like triethylamine (B128534) to form 6-substituted purine (B94841) derivatives researchgate.net.

Oxidation Reactions

The saturated rings of the 3-azaspiro[5.5]undecane scaffold are generally robust and resistant to oxidation under mild conditions. However, specific transformations can be induced.

N-Oxide Formation: The tertiary amine nitrogen in N-substituted 3-azaspiro[5.5]undecane derivatives can be oxidized to form the corresponding N-oxide google.com. This transformation introduces a new functional group that can alter the electronic and steric properties of the molecule.

Oxidation of Ring Substituents: While the core structure is stable, functional groups attached to the rings can be oxidized. For example, a hydroxyl group on the cyclohexane (B81311) ring can be oxidized to a ketone using standard oxidizing agents. Similarly, in the synthesis of related spirocycles, Oppenauer oxidation has been used to convert a secondary alcohol to a ketone within the scaffold researchgate.net.

Reduction Reactions

Reduction reactions are crucial for both the synthesis of the saturated 3-azaspiro[5.5]undecane scaffold from unsaturated precursors and for the transformation of functional groups within the molecule.

Catalytic Hydrogenation: Unsaturated precursors, such as 3-heterospiro[5.5]undec-7-en-9-ones, can be reduced to the fully saturated 3-azaspiro[5.5]undecane skeleton via catalytic hydrogenation semanticscholar.org. Catalysts like Palladium on carbon (Pd/C) are effective for the hydrogenation of double bonds under mild conditions, such as room temperature and moderate hydrogen pressure spbu.rumdpi.com. In some cases, elevated temperatures may be needed, particularly if catalyst-poisoning atoms like sulfur are present in the molecule semanticscholar.org.

Reduction of Carbonyl Groups: Ketone functionalities on the cyclohexane ring can be reduced to the corresponding alcohols. Catalytic hydrogenation using manganese(I) pincer complexes has been shown to be highly efficient for the reduction of various ketones nih.gov.

Lactam and Imide Reduction: A key transformation is the reduction of carbonyl groups adjacent to the nitrogen atom. The common precursor, 3-azaspiro[5.5]undecane-2,4-dione, which is a glutarimide (B196013) derivative, can be reduced to the parent 3-azaspiro[5.5]undecane amine nih.govechemi.com. Similarly, spirocyclic lactams can undergo reduction to yield the corresponding spiro piperidine (B6355638) structures researchgate.net. Powerful reducing agents such as lithium aluminum hydride (LiAlH4) are often employed for this purpose researchgate.net.

Reductive Cleavage: In certain synthetic routes, reductive cleavage is used to form the azaspirocyclic ring. For example, a bicyclic isoxazolidine (B1194047) intermediate can be treated with 5% sodium amalgam (Na/Hg) to induce reductive nitrogen-oxygen bond cleavage, furnishing the azaspiro[5.5]undecane core acs.org.

Functional Group Interconversions and Derivatization

Functional group interconversions (FGIs) are essential for elaborating the 3-azaspiro[5.5]undecane scaffold into more complex target molecules.

Lactam to Amine: The reduction of a spirocyclic lactam or imide to the corresponding amine is a significant FGI, transforming the electronic character of the nitrogen from amide-like to amine-like and enabling further reactions such as alkylation and acylation researchgate.net.

Ketone to Oxime: A ketone on the carbocyclic ring can be converted to an oxime. This oxime can then act as a nucleophile in subsequent reactions, such as a conjugate addition to a diene to form a transient nitrone, which then undergoes intramolecular cycloaddition acs.org.

Derivatization via Reductive Amination: The core amine can be used in reductive amination reactions with aldehydes or ketones to form more complex N-substituted derivatives wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org. This one-pot procedure involves the formation of an intermediate imine or iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH3CN) wikipedia.orgmasterorganicchemistry.com.

Synthesis of Heterocyclic Derivatives: The 3-azaspiro[5.5]undecane moiety can be incorporated into larger, more complex heterocyclic systems. For example, it can be reacted with 1,3,4-oxadiazole (B1194373) derivatives under mild conditions to create novel spirocycles with potential biological activity researchgate.net.

Aminomethylation Reactions

Derivatives of 3-azaspiro[5.5]undecane can undergo aminomethylation reactions, such as the Mannich reaction, to construct more elaborate bridged heterocyclic systems. This transformation typically involves the reaction of a substrate with formaldehyde (B43269) and a primary amine.

Specifically, 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile reacts with primary amines and formaldehyde when heated in ethanol (B145695). This process leads to the formation of new 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles researchgate.net. The reaction proceeds by forming a bridged system where the primary amine and formaldehyde create a new ring incorporating the original nitrogen atom. The products can be isolated after acidification of the reaction mixture, with yields ranging from 26–71% researchgate.net. Similarly, 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile reacts with primary amines and an excess of formaldehyde to form new derivatives of 2-(dicyanomethylene)-3,7-diazaspiro[bicyclo[3.3.1]non-3-ene-9,1'-cyclohexane]-1,5-dicarbonitrile.

Table 1: Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

Yields are for the isolated product after acidification. Not all specific yields were available in the source material.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of 3-Azaspiro[5.5]undecane derivatives, offering detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: Proton NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms. For the derivative 3-Azaspiro[5.5]undecane-2,4-dione, the spectrum recorded in DMSO-d6 shows a broad singlet at approximately 10.67 ppm, which is characteristic of the N-H proton of the imide group. echemi.com The protons of the two methylene (B1212753) groups in the piperidine-2,4-dione ring appear as a singlet at 2.42 ppm, while the ten protons of the cyclohexane (B81311) ring produce a multiplet between 1.30 and 1.41 ppm. echemi.com For 3-Azaspiro[5.5]undecane hydrochloride, the spectrum is described as being consistent with the structure. medchemexpress.comnih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements the proton NMR data by detailing the carbon skeleton. In the ¹³C NMR spectrum of 3-Azaspiro[5.5]undecane-2,4-dione in DMSO-d6, the carbonyl carbons of the dione (B5365651) functionality are observed at a chemical shift of 172.72 ppm. echemi.com The spiro carbon atom, a key feature of the molecule, is found at 35.29 ppm. echemi.com Other signals correspond to the methylene carbons of the piperidine (B6355638) ring (42.50 ppm) and the cyclohexane ring (32.45, 25.36, and 20.97 ppm). echemi.com The structure of various derivatives has been further confirmed using advanced 2D NMR techniques like ¹H–¹³C HSQC and ¹H–¹³C HMBC. sciforum.net

Table 1: NMR Spectroscopic Data for 3-Azaspiro[5.5]undecane-2,4-dione

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| ¹H | 10.67 | br s | DMSO-d6 |

| ¹H | 2.42 | s | DMSO-d6 |

| ¹H | 1.30–1.41 | m | DMSO-d6 |

| ¹³C | 172.72 | - | DMSO-d6 |

| ¹³C | 42.50 | - | DMSO-d6 |

| ¹³C | 35.29 | - | DMSO-d6 |

| ¹³C | 32.45 | - | DMSO-d6 |

| ¹³C | 25.36 | - | DMSO-d6 |

| ¹³C | 20.97 | - | DMSO-d6 |

Data sourced from ECHEMI. echemi.com

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For 3-Azaspiro[5.5]undecane-2,4-dione, Electrospray Ionization Mass Spectrometry (ESI-MS) shows a protonated molecular ion peak ([M+H]⁺) at an m/z of 182.21. echemi.com This finding is consistent with the calculated mass of 182.23 for the molecular formula C₁₀H₁₅NO₂. echemi.com The exact mass has been determined by PubChem to be 181.110278721 Da. nih.gov The mass spectra of various other substituted spiro[5.5]undecanes have also been reported, aiding in their structural identification. banglajol.inforesearchgate.net

Table 2: Mass Spectrometry Data for 3-Azaspiro[5.5]undecane-2,4-dione

| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Technique |

|---|---|---|---|

| [M+H]⁺ | 182.23 | 182.21 | ESI-MS |

| Monoisotopic | 181.110278721 | - | Computed |

Data sourced from ECHEMI echemi.com and PubChem. nih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of 3-Azaspiro[5.5]undecane-2,4-dione shows characteristic absorption bands that confirm its structure. nih.gov For a related derivative, 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, key absorption bands include a strong, sharp peak for the nitrile group (C≡N) at 2245 cm⁻¹, carbonyl (C=O) stretching vibrations at 1720 cm⁻¹ and 1680 cm⁻¹, and a broad lactam N–H stretch at 3280 cm⁻¹. The IR spectra of other derivatives have been similarly used to prove their structures. sciforum.net

Table 3: IR Spectroscopic Data for 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3280 | N–H (Lactam) |

| 2245 | C≡N (Nitrile) |

| 1720 | C=O (Amide I) |

| 1680 | C=O (Amide II) |

Data sourced from Benchchem.

X-ray Crystallography for Stereochemical Elucidation

X-ray crystallography provides definitive proof of the three-dimensional structure and stereochemistry of a crystalline compound. The crystal structure of 3-Azaspiro[5.5]undecane-2,4-dione has been resolved, confirming that the cyclohexane ring adopts a chair-like conformation while the imide carbonyl groups are planar. This technique has been crucial in studying various derivatives, such as confirming the stereochemistry of products from conjugate addition reactions leading to azaspiro[5.5]undecane systems. nih.gov The structures of several complex derivatives have been unambiguously determined using single-crystal X-ray diffraction analysis. sciforum.net The analysis of related alkaloids containing the 1-azaspiro[5.5]undecane skeleton has also been accomplished through X-ray crystallography. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which serves to verify its empirical and molecular formula. For the parent compound 3-Azaspiro[5.5]undecane-2,4-dione with the formula C₁₀H₁₅NO₂, the calculated elemental composition provides a baseline for purity assessment. echemi.com Similarly, for derivatives such as 7-Methyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitrile (C₁₅H₁₈N₄O₂), elemental analysis provides found percentages of C (62.78%), H (6.36%), and N (19.53%), which align closely with the calculated values of C (62.92%), H (6.34%), and N (19.57%). researchgate.net This confirms the successful synthesis and purity of the target compound.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 3-Azaspiro[5.5]undecane |

| 3-Azaspiro[5.5]undecane-2,4-dione |

| 3-Azaspiro[5.5]undecane hydrochloride |

| 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile |

| 7-Methyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitrile |

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-azaspiro[5.5]undecane derivatives, docking studies are instrumental in elucidating their potential interactions with biological targets, such as receptors and enzymes. These studies can reveal key binding modes and the specific amino acid residues involved in the interaction, which is fundamental for the rational design of more potent and selective ligands.

For instance, in studies of related spirocyclic systems, docking simulations have been used to understand how these molecules fit into the binding pockets of their targets. The spirocyclic core of 3-azaspiro[5.5]undecane provides a rigid three-dimensional scaffold that can position substituent groups in specific orientations to optimize interactions with a receptor. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

While specific docking studies on the parent 3-azaspiro[5.5]undecane are not extensively documented in publicly available literature, research on its derivatives highlights the importance of the spirocyclic framework. For example, in the case of 3,9-diazaspiro[5.5]undecane-based compounds, a preliminary binding mode at the β3/α1 interface of the GABA-A receptor was proposed. This model suggested that interactions could occur with specific residues, guiding further structural modifications to enhance binding affinity. The spirocyclic nature of the core is essential for orienting the pharmacophoric elements correctly within the binding site.

| Interaction Type | Description | Potential Residues Involved |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). | Ser, Thr, Tyr, Asn, Gln, Asp, Glu, His |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution. | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |

| Electrostatic Interactions (Ionic Bonds) | Attraction between oppositely charged ions. | Asp, Glu, Lys, Arg, His |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |

| Cation-π Interactions | Noncovalent molecular interaction between a cation and a π-system. | Phe, Tyr, Trp, His with Lys, Arg |

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations can provide valuable information about orbital energies, charge distribution, and the stability of different molecular conformations.

For derivatives of 3-azaspiro[5.5]undecane, DFT calculations can be employed to:

Determine Optimized Geometries: Find the most stable three-dimensional arrangement of atoms in the molecule.

Calculate Electronic Properties: Investigate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Predict Spectroscopic Data: Simulate NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.

Analyze Charge Distribution: Use methods like Natural Bond Orbital (NBO) analysis to understand how electrons are distributed across the molecule, which can influence its intermolecular interactions.

Studies on related spirocyclic and heterocyclic systems have demonstrated the utility of DFT. For example, DFT calculations have been used to analyze frontier molecular orbitals, which play a key role in the kinetic stability of a molecule. The energy gap between HOMO and LUMO is crucial in describing the charge transfer ability of a molecule. nih.gov

Conformational Analysis and Stability

The three-dimensional shape of a molecule is critical to its biological activity. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. The 3-azaspiro[5.5]undecane framework consists of a cyclohexane (B81311) ring and a piperidine (B6355638) ring sharing a common carbon atom.

The cyclohexane ring typically adopts a stable chair conformation to minimize angle and torsional strain. In this conformation, the substituents can be in either axial or equatorial positions. The piperidine ring, being a six-membered heterocycle, also generally prefers a chair conformation.

In the case of 3-azaspiro[5.5]undecane-2,4-dione, a derivative of the parent compound, X-ray crystallography has shown that the cyclohexane ring adopts a chair conformation, while the piperidine ring is in an envelope conformation. This deviation from a perfect chair in the piperidine ring is likely due to the presence of the dione (B5365651) functionality.

The relative stability of different conformers is determined by their potential energy. The most stable conformer will be the one with the lowest energy. The energy differences between conformers are influenced by factors such as steric hindrance, torsional strain, and intramolecular hydrogen bonding.

| Conformation | Relative Energy (approx. for cyclohexane) | Key Features |

|---|---|---|

| Chair | 0 kcal/mol | Most stable; minimizes angle and torsional strain. |

| Twist-Boat | 5.5 kcal/mol | Intermediate between boat and chair. |

| Boat | 6.9 kcal/mol | Less stable than chair due to torsional strain and steric hindrance ("flagpole" interactions). |

| Half-Chair | 10.8 kcal/mol | Transition state between chair and twist-boat. |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for a desired effect.

For the 3-azaspiro[5.5]undecane scaffold, SAR studies would involve modifying various parts of the molecule, including:

Substituents on the Nitrogen Atom: The nitrogen at position 3 can be substituted with various groups to modulate properties like basicity, lipophilicity, and the ability to form hydrogen bonds.

Substituents on the Cyclohexane and Piperidine Rings: Adding functional groups to the carbon atoms of the rings can influence the molecule's size, shape, and polarity, as well as introduce new interaction points with a biological target.

Modifications to the Spirocyclic Core: Replacing carbon atoms with other heteroatoms (e.g., creating a diazaspiro compound) can significantly alter the compound's properties and biological activity.

Applications in Medicinal Chemistry and Pharmacology

General Pharmacological Potential of Azaspirocyclic Compounds

Azaspirocyclic compounds, characterized by a spirocyclic system containing at least one nitrogen atom, are of increasing interest in medicinal chemistry. The core advantage of spirocyclic scaffolds is their inherent three-dimensional nature, which provides a rigid and structurally complex framework. bldpharm.comnih.gov This contrasts with the often-planar structures of many traditional drug molecules.

The introduction of a spiro center, a quaternary carbon atom shared by two rings, leads to a higher fraction of sp3-hybridized carbons (Fsp3). bldpharm.com A higher Fsp3 value is correlated with greater success in clinical trials, potentially due to improved physicochemical properties. bldpharm.com These properties include enhanced aqueous solubility, optimized lipophilicity (logP), and better metabolic stability. bldpharm.com The rigid structure of azaspirocycles can also lock bioactive conformations, reducing the entropic penalty upon binding to a biological target and thus improving potency and selectivity. bldpharm.comnih.gov

The versatility of the azaspirocyclic scaffold is evident in its application across various therapeutic areas. For instance, in the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, replacing a morpholine (B109124) ring with different azaspiro cycles led to lower lipophilicity and improved metabolic stability. bldpharm.com Similarly, when designing inhibitors for protein tyrosine phosphatase 2 (SHP2), spirocyclic scaffolds were used to maintain the precise orientation of a primary amine group, which was crucial for maintaining potent inhibitory activity and improving cellular efficacy. bldpharm.com Derivatives of 3-azaspiro[5.5]undecane have been synthesized and screened for various pharmacological activities, including potential anticonvulsant and antifungal properties. nih.gov

Targeting Specific Biological Pathways and Receptors

The 3-azaspiro[5.5]undecane scaffold has been successfully utilized to design ligands that interact with specific biological targets, demonstrating its utility in creating selective therapeutic agents.

Sigma receptors (σR), comprising σ1 and σ2 subtypes, are recognized as important targets in oncology and neurodegenerative diseases. nih.gov The 3-azaspiro[5.5]undecane framework is a key component in a variety of potent and selective sigma receptor ligands.

Research has shown that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane can act as potent dual ligands for the σ1 receptor (σ1R) and the μ-opioid receptor (MOR). researchgate.net Furthermore, other related structures, such as cyclohexane-3-spiro-3,4-dihydro-1,2,4-benzotriazines, which can be formed from spiro-piperidines, have demonstrated nanomolar affinity for the σ1 subtype. mdpi.com The selectivity for σ1 over σ2 receptors can be significant, with some derivatives showing a selectivity index as high as 7033. mdpi.com The affinity of these compounds is influenced by the substituents on the azaspirocyclic core. For example, modifications at various positions of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, such as adding phenethyl derivatives or substituted pyridyl moieties, have yielded compounds with optimized binding profiles. researchgate.net

| Compound Class | Specific Target | Key Findings | Reference |

|---|---|---|---|

| 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives | σ1 Receptor / μ-Opioid Receptor | Act as potent dual ligands, merging pharmacophores of both targets. | researchgate.net |

| Cyclohexane-3-spiro-3,4-dihydro-1,2,4-benzotriazines | σ1 Receptor | Exhibit nanomolar affinity for the σ1 subtype with high selectivity over σ2. | mdpi.com |

| Aza-vesamicol derivatives | σ1 and σ2 Receptors | Bromine-containing derivatives showed high affinity for σ1 receptors, with Ki values often below 20 nM. | nih.gov |

Neuropeptide Y (NPY) receptors, particularly the Y1 and Y5 subtypes, are implicated in regulating food intake and are considered significant targets for anti-obesity therapeutics. nih.govresearchgate.net The 1,9-diazaspiro[5.5]undecane scaffold, a close relative of 3-azaspiro[5.5]undecane, has been successfully employed to develop potent NPY Y5 receptor antagonists. nih.gov

A study focused on creating treatments for obesity demonstrated that compounds incorporating the 1,9-diazaspiro[5.5]undecane moiety effectively antagonize the NPY Y5 receptor. Several synthesized analogues exhibited IC50 values below 10 μM, with some achieving potencies in the sub-500 nM or even sub-100 nM range. nih.gov This line of research suggests that chronic treatment with NPY Y5 antagonists could prevent the decrease in energy expenditure that often accompanies dieting, making them a valuable component of weight loss therapies. nih.gov

| Compound Scaffold | Receptor Target | Pharmacological Activity | Potency (IC50) | Reference |

|---|---|---|---|---|

| 1,9-Diazaspiro[5.5]undecane derivatives | NPY Y5 Receptor | Antagonist | <100 nM to <10 µM | nih.gov |

Methionyl-tRNA synthetase (MetRS) is an essential enzyme in protein biosynthesis, making it an attractive target for the development of novel antibacterial agents. nih.govnih.gov This enzyme catalyzes the crucial step of linking methionine to its cognate tRNA. nih.gov While various chemical scaffolds, such as oxazolone-dipeptides and diaryldiamines, have been explored to create potent and selective inhibitors of bacterial MetRS, research specifically detailing the use of the 3-azaspiro[5.5]undecane scaffold for this purpose is not prominently documented in the scientific literature. nih.govnih.gov The development of MRS inhibitors often focuses on achieving selectivity for the bacterial enzyme over its human counterpart to ensure a good safety profile. nih.gov

The M2 protein of the influenza A virus forms a proton channel that is essential for viral replication, making it a key target for antiviral drugs like amantadine. nih.gov However, the emergence of drug-resistant strains has necessitated the development of new inhibitors. The 3-azaspiro[5.5]undecane scaffold has proven to be a valuable starting point for this endeavor.

The parent compound, 3-Azaspiro[5.5]undecane hydrochloride, is a known inhibitor of the wild-type (WT) influenza A virus M2 protein, with a reported IC50 of 1 μM. medchemexpress.com Structure-activity relationship (SAR) studies on derivatives of the related compound 2-[3-azaspiro(5.5)undecanol]-2-imidazoline (BL-1743) led to the identification of even more potent spiro-piperidine compounds. nih.gov A significant breakthrough was the discovery that a simple amino derivative, spiro[5.5]undecan-3-amine, is not only effective against the wild-type M2 channel but also inhibits two common amantadine-resistant mutants, L26F and V27A. nih.gov

| Compound | Target | Activity (IC50) | Key Finding | Reference |

|---|---|---|---|---|

| 3-Azaspiro[5.5]undecane hydrochloride | WT A/M2 | 1 µM | Inhibits the wild-type M2 proton channel. | medchemexpress.com |

| Spiro[5.5]undecan-3-amine | WT A/M2, L26F mutant, V27A mutant | Not specified | Effective against both wild-type and amantadine-resistant strains. | nih.gov |

| A derivative of BL-1743 (Compound 20) | WT A/M2 | 0.9 µM | Potent spiro-piperidine inhibitor but failed to inhibit resistant variants. | nih.gov |

The JAK-STAT signaling pathway is a critical regulator of cellular processes like proliferation, differentiation, and immune response. nih.govnih.gov Its constitutive activation is linked to the progression of various cancers, including hepatocellular carcinoma (HCC), making it a prime target for therapeutic intervention. nih.gov

A novel N-substituted azaspirane derivative based on the 1-oxa-3-azaspiro[5.5]undecane scaffold has been identified as a potent inhibitor of the JAK-STAT pathway. This compound, CIMO, demonstrated significant activity against HCC cells with an IC50 of 7.3 μM, while showing high selectivity over normal liver cells (IC50 > 100 μM). nih.gov CIMO suppresses the proliferation of cancer cells by reducing the phosphorylation of both JAK1, JAK2, and STAT3, which are key components of the pathway. nih.gov This inhibition of STAT3 phosphorylation prevents its translocation to the nucleus, thereby down-regulating the genes responsible for cancer cell growth and survival. nih.gov

| Compound | Scaffold | Pathway Target | Activity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| CIMO | 1-Oxa-3-azaspiro[5.5]undecane | JAK-STAT Pathway | 7.3 µM (HCC cells) | Reduces phosphorylation of JAK1, JAK2, and STAT3. | nih.gov |

Rho-associated serine/threonine kinase (ROCK) Inhibition

Rho-associated coiled-coil containing kinases (ROCKs) are serine/threonine kinases that have been identified as key effectors of the small GTP-binding protein RhoA. nih.govnih.gov These enzymes, with their two isoforms ROCK1 and ROCK2, are crucial regulators of the actin cytoskeleton and are involved in a variety of cellular functions, including cell shape, motility, proliferation, and apoptosis. nih.govnih.gov The ROCK signaling pathway plays a significant role in mediating RhoA-induced changes to the cytoskeleton through the phosphorylation of downstream targets, which ultimately affects myosin light chain phosphorylation. nih.gov Given their involvement in these fundamental cellular processes, ROCKs have been implicated in the pathology of various diseases, making them an attractive target for therapeutic intervention. nih.govthno.org

The 3-azaspiro[5.5]undecane scaffold has been utilized in the development of ROCK inhibitors. Researchers have investigated the synthesis and kinase inhibition of new heteroaryl-substituted diazaspirocyclic compounds that mimic ATP, with the goal of creating new kinase inhibitor scaffolds for cancer treatment. researchgate.net In one such study, 3-azaspiro[5.5]undecane derivatives were used in the preparation of 6-substituted purines, which were then evaluated as ROCK inhibitors. researchgate.net Structure-activity relationship (SAR) analyses of these purine (B94841) derivatives substituted with piperidin-1-yl or azepan-1-yl groups at the C6 position have been explored to understand and enhance their anti-ROCK2 activity. researchgate.net These inhibitors have demonstrated the ability to achieve effective concentrations within cells, leading to a decrease in the phosphorylation of the ROCK target, myosin light chain (MLC), and inhibiting ROCK-dependent cell invasion. researchgate.net The development of potent and selective ROCK inhibitors is an active area of research, with applications extending to cardiovascular diseases, glaucoma, and cancer metastasis inhibition. wikipedia.orgnih.gov

Potential Therapeutic Applications

Neurological Disorders (e.g., Analgesics)

The management of pain, particularly severe and chronic pain, remains a significant clinical challenge due to the side effects and limited efficacy of existing therapies like opioids. acs.orgnih.gov A promising strategy in analgesic drug discovery involves the development of dual-acting ligands that target multiple receptors simultaneously. The spiro[5.5]undecane scaffold has been instrumental in this area, particularly in the creation of compounds that act as both μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists. acs.orgnih.gov

Researchers have synthesized and evaluated a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual-target ligands for pain treatment. nih.govbohrium.comresearchgate.net This approach merges the pharmacophores of both MOR agonists and σ1R antagonists into a single molecular entity. nih.govresearchgate.net The rationale is that σ1R antagonism can potentiate opioid analgesia while mitigating some of its adverse effects. acs.orgnih.gov One of the standout compounds from this series, 15au , demonstrated a balanced profile of MOR agonism and σ1R antagonism. acs.orgnih.gov In animal models (paw pressure test in mice), it exhibited potent analgesic activity comparable to the conventional opioid oxycodone. acs.orgnih.gov Notably, at equianalgesic doses, compound 15au produced less constipation, a common and debilitating side effect of opioid therapy. acs.orgnih.gov This suggests that dual MOR agonism/σ1R antagonism is a viable strategy for developing more potent and safer analgesics. nih.gov

| Compound | Target Profile | Key In Vivo Finding | Reference |

|---|---|---|---|

| 15au | Dual μ-Opioid Receptor (MOR) Agonist and σ1 Receptor (σ1R) Antagonist | Potent analgesic activity comparable to oxycodone with less opioid-induced constipation in mice. | acs.orgnih.gov |

Antimicrobial and Antibacterial Agents

The rise of antibiotic resistance necessitates the search for novel antimicrobial agents. nih.gov Natural products and their synthetic derivatives represent a valuable source for such discoveries. The 3-azaspiro[5.5]undecane framework has been identified in compounds exhibiting antimicrobial properties. For instance, 5-cyano-2,4-dioxo-3-aza-spiro[5.5]undecane-1-carbothioic acid was identified as a constituent of an essential oil that demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. nih.gov

Synthetic efforts have also explored azaspirocyclic compounds for their antibacterial potential. A mild and efficient synthetic procedure has been developed for a novel series of 1,3,4-oxadiazole (B1194373) derivatives containing azaspirocycle moieties. researchgate.net When these synthesized compounds were evaluated through in vitro antibacterial screening, some were found to exhibit a significant biological response. researchgate.net The antibacterial efficacy of such compounds is often attributed to their ability to disrupt bacterial membranes, inhibit essential enzymatic processes, or interfere with biofilm formation. mdpi.com The lipophilic nature of many essential oil components allows them to penetrate the bacterial cell wall and cytoplasmic membrane, leading to a loss of integrity and eventual cell lysis. nih.gov While the exact mechanisms for these specific spiro compounds are still under investigation, their activity highlights the potential of the 3-azaspiro[5.5]undecane scaffold in developing new agents to combat bacterial infections. researchgate.netnih.gov

Anticancer and Antitumor Activities

The search for novel anticancer agents is a cornerstone of medicinal chemistry, with a focus on developing targeted therapies that are more effective and have fewer side effects. mdpi.com The spiro[5.5]undecane core structure has been incorporated into molecules designed as potential antitumor agents. dergipark.org.tr

A study investigating a series of heterocyclic compounds containing spirofused barbiturate (B1230296) and 3-azabicyclo[3.1.0]hexane frameworks found significant antiproliferative activity against several human and mouse cancer cell lines. mdpi.com The most effective compounds in this series displayed IC₅₀ values in the low micromolar range. mdpi.com These compounds were shown to induce apoptosis and disrupt the actin cytoskeleton in cancer cells, leading to a reduction in cell motility. mdpi.com

In another study, a spiro[5.5]undecane derivative, 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione (compound 2a) , was synthesized using an efficient microwave-assisted reaction. dergipark.org.tr This compound exhibited potent anticancer activity against the human liver cancer cell line SK-HEP-1, with an IC₅₀ value of 23.67 ± 4 µM. dergipark.org.tr The activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death) or inhibit key cellular processes required for cancer cell growth and proliferation, such as the function of protein kinases. researchgate.netmdpi.com

| Compound Class/Name | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | K562, Jurkat, HeLa, CT26 | 4.2 to 24.1 μM | mdpi.com |

| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione (2a) | SK-HEP-1 (Liver Cancer) | 23.67 ± 4 µM | dergipark.org.tr |

Antidiabetic Agents

Antidiabetic agents aim to reduce blood sugar levels and prevent the long-term complications associated with diabetes. drugs.com Research into new therapeutic agents has explored various molecular scaffolds, including azaspirocycles. A synthetic strategy was developed to create a series of 1,3,4-oxadiazole derivatives containing azaspiro moieties. researchgate.net Subsequent in vitro screening of these compounds for antidiabetic activity revealed that some of them demonstrated a significant biological response. researchgate.net

Furthermore, a mechanistic link between the 3-azaspiro[5.5]undecane scaffold and potential antidiabetic effects can be postulated through the inhibition of Rho-associated kinase (ROCK). As mentioned previously, derivatives of 3-azaspiro[5.5]undecane have been used to create ROCK inhibitors. researchgate.net There is growing evidence that ROCKs may play a role in insulin (B600854) signaling. nih.gov Specifically, ROCKs could potentially inhibit the insulin signaling pathway through the phosphorylation of the insulin receptor substrate (IRS)-1. nih.gov This phosphorylation can uncouple the insulin receptor from downstream signaling pathways. nih.gov Therefore, inhibitors of ROCK, potentially derived from the 3-azaspiro[5.5]undecane scaffold, could represent a novel therapeutic strategy for managing insulin resistance and diabetes.

Drug Delivery Systems

Modern drug development extends beyond the active pharmaceutical ingredient to include innovative drug delivery systems that enhance efficacy and targeting. mdpi.comnih.gov The 3-azaspiro[5.5]undecane structure has found a contemporary application in the field of targeted protein degradation. Specifically, a derivative known as PIP-C-3-Azaspiro[5.5]undecane-boc is utilized as a chemical linker in the synthesis of Proteolysis-targeting chimeras (PROTACs). medchemexpress.com

PROTACs are novel therapeutic molecules designed to eliminate specific disease-causing proteins from cells. They are heterobifunctional molecules, meaning they have two active ends connected by a linker. One end binds to the target protein, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. The linker plays a critical role in the PROTAC's efficacy, as its length and composition determine the spatial orientation of the target protein and the E3 ligase. The use of the 3-azaspiro[5.5]undecane scaffold in this context demonstrates its utility as a building block for creating sophisticated drug delivery and therapeutic platforms. medchemexpress.com